1-N-Boc-4-Pyrimidin-2-yl-piperazine - 780705-64-8

1-N-Boc-4-Pyrimidin-2-yl-piperazine

Catalog Number: EVT-413805
CAS Number: 780705-64-8
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine, often referred to as 1-N-Boc-4-Pyrimidin-2-yl-piperazine, is a synthetic compound frequently employed in scientific research. [] This molecule belongs to the class of piperazine derivatives, characterized by a piperazine ring structure. [] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogen atoms is notable, as it allows for selective chemical modifications at the other nitrogen. []

Synthesis Analysis

One common method for synthesizing 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine involves a multi-step process starting from readily available precursors. [] The first step typically involves reacting 2-chloropyrimidine with piperazine to form 1-(pyrimidin-2-yl)piperazine. [] Subsequently, this intermediate is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base, such as triethylamine, to introduce the Boc protecting group. []

Molecular Structure Analysis

The molecular structure of 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine has been characterized using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, ] These studies have confirmed the presence of the piperazine ring, the pyrimidine ring, and the tert-butoxycarbonyl group. [, ] The piperazine ring typically adopts a chair conformation, while the pyrimidine ring is essentially planar. [, ]

Chemical Reactions Analysis

The presence of the Boc protecting group allows for selective reactions at the unprotected piperazine nitrogen. [] This enables the synthesis of a wide variety of derivatives with diverse structural and functional properties. [] Common reactions include alkylation, acylation, and reductive amination. [] For instance, reacting 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine with an alkyl halide in the presence of a base yields the corresponding N-alkylated derivative. []

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine is dependent on the specific derivative and its intended application. In many cases, the molecule acts as a building block or scaffold for the synthesis of more complex molecules with desired biological activities. [, , , , , , , , , , , , , , ] For example, it has been incorporated into the structure of inhibitors targeting enzymes like monoamine oxidase A (MAO-A) and cyclin-dependent kinases (CDKs). [, ]

Applications

1-(tert-butoxycarbonyl)-4-(pyrimidin-2-yl)piperazine serves as a versatile building block in medicinal chemistry and drug discovery research. [, , , , , , , , , , , , , , ] It has been used in the synthesis of various bioactive compounds with potential therapeutic applications. [, , , , , , , , , , , , , , ] For instance:

  • Antimicrobial Agents: Derivatives have been investigated for their antimicrobial activities against bacteria and fungi. [, ]
  • Anticancer Agents: It serves as a key intermediate in the synthesis of compounds targeting CDKs, enzymes involved in cell cycle regulation and potential targets for cancer therapy. [, ]
  • Neurological Disorders: Researchers have explored its use in the development of novel treatments for neurological diseases, such as Alzheimer's disease. []

    Compound Description: This compound serves as a prime example of utilizing a pyrimidin-2-yl piperazine scaffold for constructing supramolecular frameworks. Research reveals that molecules of this compound assemble into a three-dimensional network through a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds, further augmented by π–π stacking interactions and I⋯N halogen bonds [].

    Compound Description: This series of compounds was designed and synthesized to investigate their potential as selective monoamine oxidase (MAO)-A inhibitors []. Some derivatives, specifically 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate, exhibited promising selective MAO-A inhibitory activity.

    Compound Description: These compounds are salts of the protonated form of 4-(pyrimidin-2-yl)piperazine []. They are structurally interesting as they contain linked pyridinium-piperazine heterocycles. These salts showcase how the pyrimidin-2-yl piperazine moiety can act as a cation in salt formations.

    Compound Description: The crystal structure of this compound reveals the presence of two molecules (A and B) in the asymmetric unit. These molecules are characterized by a dihedral angle between their terminal aromatic rings and a chair conformation of the central piperazine ring [].

    Compound Description: This compound exists in a zwitterionic form due to the protonation of the piperazine nitrogen bearing the carboxylate group. The crystal structure demonstrates the formation of chains along the [] direction through N—H⋯O hydrogen bonds [].

  • Compound Description: This compound exhibits potent inhibitory activity against various cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression []. This compound demonstrates significant antitumor efficacy in preclinical models of hematological malignancies.

    Compound Description: This class of compounds exhibits potent microtubule-disrupting activities, making them potential anticancer agents []. They exhibit nanomolar potency in inhibiting cellular microtubule polymerization, arresting the cell cycle in the G2/M phase, and inducing cell death in various cancer cell lines.

    Compound Description: This compound belongs to a series designed and synthesized for their potential antimicrobial activity []. These compounds were evaluated for their antibacterial and antifungal properties, showcasing the potential of modifications around the pyrimidine ring.

    Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that progressed to Phase 3 clinical trials for treating type 2 diabetes [, ]. It exhibits a favorable pharmacokinetic profile and demonstrates efficacy in preclinical models by stimulating insulin secretion and improving glucose tolerance.

    4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

    • Compound Description: This compound features a 1,3-thiazolidin-4-one ring adopting an envelope conformation and a pyrimidine ring almost orthogonal to it []. The crystal packing reveals the formation of supramolecular dimers and tapes through C—H⋯O and C—H⋯S contacts.

    Compound Description: This compound, featuring a pyrimidine core substituted with various aromatic rings and a sulfonamide group, was synthesized and characterized for its potential biological activity []. It was designed as part of a study exploring the synthesis and biological evaluation of new compounds.

    Compound Description: This series of compounds represents a novel class of potent and selective CDK2 inhibitors with potential as anticancer agents []. Designed through bioisosteric replacement, these compounds exhibit sub-micromolar antiproliferative activity against a panel of cancer cell lines, induce cell cycle arrest, and trigger apoptosis.

    Compound Description: This series focuses on 2-(benzimidazol-2-yl)quinoxalines coupled with piperazine, piperidine, and morpholine pharmacophores commonly found in antitumor drugs []. These compounds exhibited promising activity against various cancer cell lines, with some demonstrating high selectivity for lung adenocarcinoma cells.

    Compound Description: S15535 is a selective serotonin 5-HT1A receptor partial agonist that enhances cholinergic transmission and improves cognitive function in rodent models []. This compound exhibits therapeutic potential for cognitive deficits associated with conditions like Alzheimer's disease.

    Compound Description: The crystal structure of this compound shows that molecules are connected into centrosymmetric dimers through intermolecular N—H⋯N hydrogen bonds []. The pyrimidine and phenyl rings exhibit a twisted conformation.

    Compound Description: This compound represents an example of a pyrimidine derivative crystallized and characterized using X-ray diffraction techniques [].

    Compound Description: This compound, a potential template for drug design against CML, has been synthesized and structurally characterized []. The crystal structure reveals essential interactions, including hydrogen bonds and π-π stacking.

    Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist []. It exhibits complex pharmacokinetic behavior in humans, attributed to an inhibitory metabolite that influences its clearance.

    Compound Description: This group of compounds represents a novel class of potential anticancer agents []. They exhibit the ability to inhibit proliferative cell growth.

    Compound Description: This compound is an iridium(III) complex incorporating pyrimidine rings as ligands []. The complex has been structurally characterized, showcasing its unique coordination chemistry.

    Compound Description: This compound is a salt composed of a 4-(pyrimidin-2-yl)piperazin-1-ium cation and an (E)-3-carboxyprop-2-enoate anion []. The crystal structure reveals the formation of a three-dimensional network through hydrogen bonds and π-π interactions.

    Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent []. The development of analytical methods, like the UPLC-QDa method described in the study, is crucial for detecting and quantifying such impurities to ensure drug safety.

    Compound Description: This research investigates a series of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine derivatives focusing on their antimalarial activity against Plasmodium berghei [].

    Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its absolute configuration and supramolecular organization [].

    Compound Description: This series of compounds was synthesized and evaluated for their analgesic and anti-inflammatory activities []. This research focuses on developing new non-steroidal anti-inflammatory drugs (NSAIDs).

    N-[2-(1-Benzylpipéridin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide and Related Compounds

    • Compound Description: This series of compounds acts as muscarinic receptor antagonists, specifically targeting the M4 subtype. These antagonists are proposed as potential therapeutic agents for neurological disorders, such as Alzheimer's disease [].

    Compound Description: This compound is a novel monomer synthesized from sulfadiazine and characterized for its potential in polymerization reactions []. It exhibits copolymerization capabilities with maleimide, leading to the formation of copolymers bearing sulfadiazine pendants.

    Compound Description: This compound, along with its pharmaceutically acceptable salts, exhibits antipsychotic activity [].

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

    • Compound Description: ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases) with antibacterial activity []. It exhibits minimal cytotoxicity toward human cells and shows promise in attenuating bacterial growth and secondary metabolism.

    Bis[4-amino-N-(pyrimidin-2-yl)benzenesulfonamido]diamminecopper(II)

    • Compound Description: This copper(II) complex, incorporating pyrimidine rings through sulfonamide linkages, has been structurally characterized, revealing its coordination geometry and ligand environment [].

    N-(Pyrimidin-2-yl)-N′-methoxycarbonyl-thiourea

    • Compound Description: This compound, featuring a pyrimidine ring linked to a thiourea moiety, has been synthesized and structurally characterized using X-ray diffraction []. Theoretical calculations provide further insights into its electronic structure and properties.

    N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

    • Compound Description: This amuvatinib derivative demonstrates selective toxicity towards glucose-starved tumor cells by inhibiting mitochondrial membrane potential []. Compound 6 holds potential as an antineoplastic agent, particularly for tumors with low glucose levels.

    8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

    • Compound Description: This compound functions as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. It demonstrates potential as a therapeutic agent for various cancers, including non-small cell lung cancer (NSCLC).

    E-4-(2-Hydroxy-3-methoxybenzlideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide and its Metal Complexes

    • Compound Description: This Schiff base ligand, synthesized from 2-sulphanilamidopyrimidine and 2-hydroxy-3-methoxybenzaldehyde, and its Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes have been characterized for their spectral, electrochemical, antimicrobial, and fluorescence properties [].
    • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity []. The study highlights the potential of these compounds as new antimicrobial agents, particularly those with a 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide structure, demonstrating potent activity and binding affinity to relevant targets.
  • 4-Chloro-N-(pyrimidin-2-yl)aniline

    • Compound Description: This compound exemplifies a simple pyrimidine derivative with a chloroaniline substituent []. The crystal structure reveals the molecular conformation and intermolecular interactions.

    Compound Description: This research focuses on characterizing the crystalline form A hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-ylamino)-benzamide []. The study investigates the dihydrate form and identifies characteristic peaks in its powder X-ray diffraction pattern.

    N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

    • Compound Description: [11C]DPFC is a novel positron emission tomography (PET) radiotracer designed for imaging fatty acid amide hydrolase (FAAH) in the brain []. The study demonstrates its successful radiosynthesis, high binding affinity for FAAH, and ability to visualize FAAH distribution in rat brains using PET imaging.

    Compound Description: This compound, a substituted pyrimidinone derivative, has been structurally characterized using X-ray crystallography, revealing its molecular conformation and intermolecular interactions []. The crystal packing demonstrates a network of hydrogen bonds and π-π stacking interactions.

    Compound Description: This study focuses on synthesizing and evaluating the fungicidal activity of a series of N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines against Phytophthora capsici, a plant pathogen [].

    Compound Description: This patent describes a series of phenyl-(4-phenyl-pyrimidin-2-yl)-amines as potential therapeutic agents, particularly as inhibitors of IKK [].

    Compound Description: This co-crystal, composed of 4-nitrobenzoic acid and N-(pyrimidin-2-yl)aniline, provides insights into the intermolecular interactions and packing arrangements in the solid state [].

    Compound Description: This compound has been synthesized and structurally characterized using X-ray diffraction []. The study also investigates its theoretical properties using computational methods.

    Compound Description: This compound is a key intermediate in the synthesis of Teneligliptin, a drug used for treating Type 2 Diabetes []. The development of new synthetic routes for this compound emphasizes its importance in pharmaceutical production.

Properties

CAS Number

780705-64-8

Product Name

1-N-Boc-4-Pyrimidin-2-yl-piperazine

IUPAC Name

tert-butyl 4-pyrimidin-2-ylpiperazine-1-carboxylate

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11/h4-6H,7-10H2,1-3H3

InChI Key

YEEDHQBGXCVRDP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.